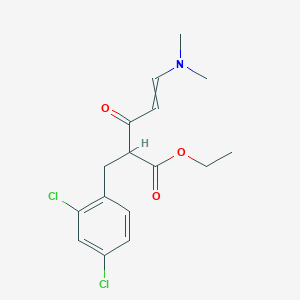
2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine
Übersicht
Beschreibung
The compound 2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine is a chemical of interest due to its structural features and potential biological activities. It is related to various synthesized compounds that have been studied for their affinity to dopamine receptors, structural characteristics, and biological activities.
Synthesis Analysis
The synthesis of related compounds involves starting materials such as 4-fluoro-3-hydroxytoluene and various derivatives. For instance, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N,N-dialkyl derivatives was reported, which are structurally similar to dopamine but with a fluorine atom replacing the para hydroxyl group . Another related compound, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride .
Molecular Structure Analysis
The molecular structure of compounds related to 2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine has been studied using various techniques. Single-crystal X-ray diffraction studies have been used to confirm the structures of synthesized compounds, revealing details such as lattice parameters and space groups . Additionally, computational studies have provided insights into the stability and conformations of these molecules .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to bind to dopamine receptors. For example, the synthesized amine 26 showed less affinity for D-1 and D-2 binding sites compared to dopamine, and substitutions on the amino group altered the affinity for these sites . The biological activities of these compounds, such as antibacterial and anti-TB activities, have also been explored .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods such as NMR, IR, and Mass spectral studies. These techniques provide information on the functional groups present and the overall molecular structure . The crystal structures obtained from X-ray diffraction studies also contribute to understanding the physical properties, such as the formation of hydrogen bonds and the arrangement of molecules in the crystal lattice .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity : A compound structurally similar to 2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine was synthesized and shown to have antibacterial, antioxidant, anti-TB, and anti-diabetic activities. It also exhibited significant anti-tuberculosis activity and antimicrobial activity, with minimum inhibitory concentration (MIC) values lower than standard drugs (Mamatha S.V et al., 2019).
Pharmacological Screening : A study on benzimidazole-morpholine derivatives, which are structurally related to 2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine, demonstrated inhibitory potential on cyclooxygenase enzymes, COX-1 and COX-2. These compounds were identified as potential candidates for the treatment of inflammatory diseases (N. O. Can et al., 2017).
Antibacterial and Antifungal Activities : Another study reported that N-alkyl substituted urea derivatives with morpholine moiety exhibited potent antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria as well as fungi (Qing-Zhong Zheng et al., 2010).
Antiemetic Drug Intermediate Synthesis : Research demonstrated a method for preparing (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate in the production of the antiemetic drug aprepitant, highlighting the importance of similar compounds in pharmaceutical manufacturing (S. Wang, 2015).
α-Glucosidase Inhibition : A series of morpholine derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential, demonstrating significant inhibition with potential applications in diabetes management (E. Menteşe et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit fungicidal activities against phytopathogenic fungi
Mode of Action
This interaction can lead to changes in the target’s function, which can result in a therapeutic effect .
Biochemical Pathways
The compound’s fluorine substitution has been studied, and it was found to alter the conformational landscapes in molecules . This could potentially affect various biochemical pathways.
Pharmacokinetics
A similar compound, 2-(4-fluorophenyl) imidazole-5-ones derivatives, showed promising anti-cancer drug candidate against mcf-7 cell line using qsar analysis, molecular docking assessment, and pharmacokinetics analysis .
Result of Action
Similar compounds have shown potential antifungal activity .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect how a compound interacts with its targets and its overall effectiveness. For instance, a study found that a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one, acted as a corrosion inhibitor for carbon steel in an acidic environment .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWYCUIRUZAFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402274 | |
| Record name | 2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine | |
CAS RN |
851169-46-5 | |
| Record name | 2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)
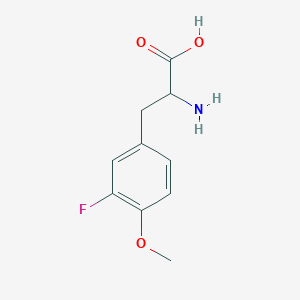
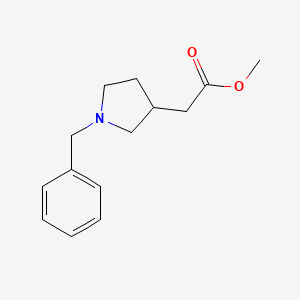


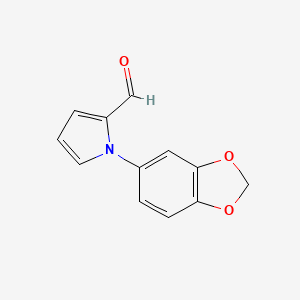
![1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B1308523.png)
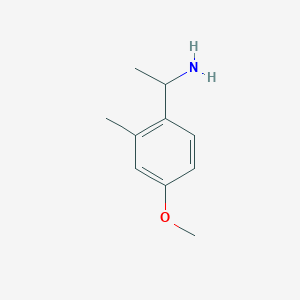
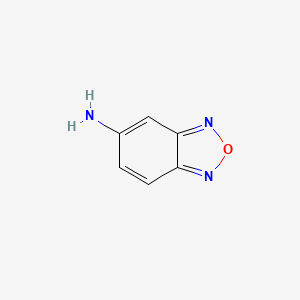
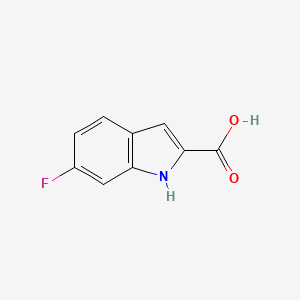
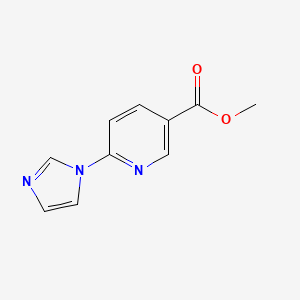
![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)
